molecular formula C13H21N3O2S B13549398 Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate

Cat. No.: B13549398
M. Wt: 283.39 g/mol
InChI Key: OPDSDXMSXPRNQT-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate is a chemical compound with the molecular formula C13H21N3O2S. It is a derivative of thiazole and cyclopentane, featuring a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate typically involves the reaction of 2-aminothiazole with cyclopentanone, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The process may involve multiple steps, including condensation, cyclization, and protection of the amine group .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiazole ring .

Scientific Research Applications

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate is unique due to its combination of a thiazole ring and a cyclopentane moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopentyl]carbamate

InChI

InChI=1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-13(6-4-5-7-13)9-8-19-10(14)15-9/h8H,4-7H2,1-3H3,(H2,14,15)(H,16,17)

InChI Key

OPDSDXMSXPRNQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CSC(=N2)N

Origin of Product

United States

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